molecular formula C12H15NO2 B13103135 3-Ethoxy-1,3-dimethylindolin-2-one

3-Ethoxy-1,3-dimethylindolin-2-one

Cat. No.: B13103135
M. Wt: 205.25 g/mol
InChI Key: KWMVTZSGXRHGQR-UHFFFAOYSA-N
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Description

3-Ethoxy-1,3-dimethylindolin-2-one is a chemical compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H15NO2, is characterized by an indolinone core substituted with ethoxy and methyl groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 3-Ethoxy-1,3-dimethylindolin-2-one typically involves the reaction of 3,3-dimethylindolin-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Ethoxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Ethoxy-1,3-dimethylindolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethoxy-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

3-Ethoxy-1,3-dimethylindolin-2-one can be compared with other indolinone derivatives, such as:

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethoxy-1,3-dimethylindol-2-one

InChI

InChI=1S/C12H15NO2/c1-4-15-12(2)9-7-5-6-8-10(9)13(3)11(12)14/h5-8H,4H2,1-3H3

InChI Key

KWMVTZSGXRHGQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2N(C1=O)C)C

Origin of Product

United States

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